

# In-Depth Technical Guide: Tert-butyl (8aminooctyl)carbamate

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Compound of Interest

Compound Name:

Tert-butyl (8aminooctyl)carbamate

Cat. No.:

B2937729

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This guide provides a comprehensive overview of **Tert-butyl (8-aminooctyl)carbamate**, a critical bifunctional linker used extensively in biomedical research and drug development. It is tailored for researchers, scientists, and professionals in the field, offering detailed information on its synonyms, chemical identifiers, physical properties, synthesis, and applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

### **Chemical Identity and Properties**

**Tert-butyl (8-aminooctyl)carbamate** is a versatile aliphatic amine derivative. One of the primary amino groups is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. This differential protection allows for selective functionalization of the terminal amino groups, making it an ideal linker molecule.

### **Synonyms and Identifiers**

A comprehensive list of synonyms and identifiers for **Tert-butyl (8-aminooctyl)carbamate** is provided below, facilitating its identification across various chemical databases and supplier catalogs.



Identifier Type	Identifier
Systematic Name	tert-butyl N-(8-aminooctyl)carbamate[1]
Common Names	1-Boc-1,8-diaminooctane[1]
N-Boc-1,8-diaminooctane	
(8-Aminooctyl)carbamic acid tert-butyl ester[2]	_
8-(tert-Butoxycarbonylamino)octylamine[2]	_
CAS Number	88829-82-7[3]
Molecular Formula	C13H28N2O2[3]
Molecular Weight	244.38 g/mol [3]
InChI	InChI=1S/C13H28N2O2/c1-13(2,3)17-12(16)15- 11-9-7-5-4-6-8-10-14/h4-11,14H2,1-3H3, (H,15,16)[1]
InChlKey	BEHVGNKIRNVBPF-UHFFFAOYSA-N[1]
SMILES	CC(C)(C)OC(=O)NCCCCCCCN[3]
PubChem CID	4086223[1]
MDL Number	MFCD02094499[1]

### **Physicochemical Properties**

The following table summarizes key physicochemical properties of **Tert-butyl (8-aminooctyl)carbamate**.



Property	Value
Appearance	White to off-white solid or oil
Purity	Typically >95%
Solubility	Soluble in methanol, ethanol, and dichloromethane
Storage	Store at 2-8°C for short-term and -20°C for long- term storage

## **Synthesis and Purification**

The primary synthetic route to **Tert-butyl (8-aminooctyl)carbamate** involves the selective mono-Boc protection of 1,8-diaminooctane. This method leverages the controlled reaction of ditert-butyl dicarbonate ((Boc)2O) with the diamine.

## Experimental Protocol: Mono-Boc Protection of 1,8-Diaminooctane

This protocol is adapted from established methods for the selective protection of diamines.[4] [5]

#### Materials:

- 1,8-Diaminooctane
- Di-tert-butyl dicarbonate ((Boc)2O)
- Methanol (anhydrous)
- Chlorotrimethylsilane (TMSCI) or Hydrochloric acid (HCI)
- Sodium hydroxide (NaOH) solution
- Dichloromethane (DCM)
- Diethyl ether



- Anhydrous sodium sulfate (Na2SO4)
- Water

#### Procedure:

- Formation of the Monohydrochloride Salt: Dissolve 1,8-diaminooctane (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath. To this solution, add chlorotrimethylsilane (1.0 eq) dropwise. A white precipitate of the 1,8-diaminooctane monohydrochloride salt should form. Stir the mixture for 15-30 minutes at 0°C.
- Boc Protection: To the suspension, add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Add water to the residue and wash with diethyl ether to remove any di-Boc-protected byproduct.
- Basification and Product Isolation: Basify the aqueous layer to a pH > 12 using a sodium hydroxide solution. Extract the product from the aqueous layer with dichloromethane (3 x volumes).
- Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield Tert-butyl (8-aminooctyl)carbamate as a solid or oil.

### **Purification**

The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure compound.

## **Applications in Drug Discovery and Development**

**Tert-butyl (8-aminooctyl)carbamate** is a valuable building block in medicinal chemistry, primarily utilized as a flexible linker in the design of bifunctional molecules. Its most prominent



application is in the synthesis of PROTACs.[6][7]

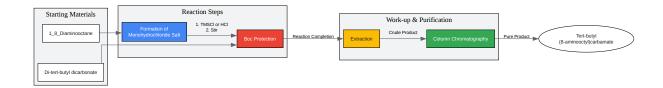
#### Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which **Tert-butyl (8-aminooctyl)carbamate** is a common precursor, plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

The synthetic utility of **Tert-butyl (8-aminooctyl)carbamate** lies in its orthogonal protecting groups. The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which can then be coupled to a ligand for an E3 ligase. The other terminal amine can be reacted with a ligand for the target protein.

## **Experimental and Logical Workflows**

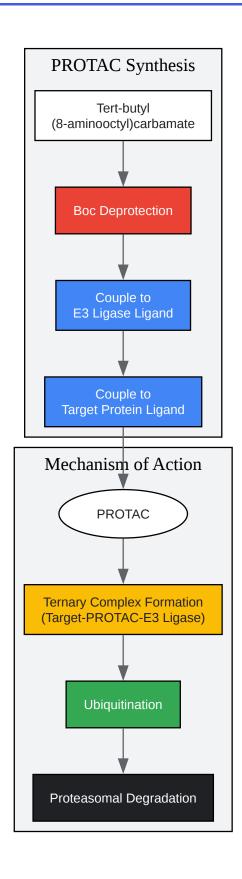
The following diagrams, generated using the DOT language, illustrate key processes involving **Tert-butyl (8-aminooctyl)carbamate**.



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Caption: Synthetic workflow for **Tert-butyl** (8-aminooctyl)carbamate.





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Caption: Experimental workflow for PROTAC development and action.



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### References

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